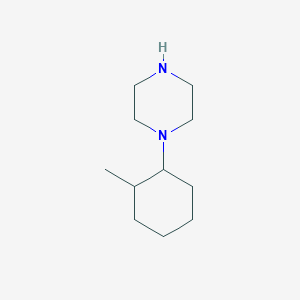

1-(2-Methylcyclohexyl)piperazine

Übersicht

Beschreibung

“1-(2-Methylcyclohexyl)piperazine” is a chemical compound with the empirical formula C11H24Cl2N2 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-(2-Methylcyclohexyl)piperazine”, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .

Molecular Structure Analysis

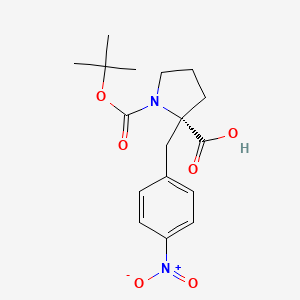

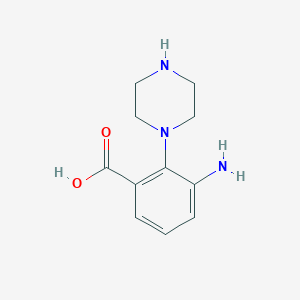

The molecular structure of “1-(2-Methylcyclohexyl)piperazine” is characterized by a six-membered ring containing two opposing nitrogen atoms . The presence of the additional nitrogen permits for adjusting 3D geometry at the distal position of the six-membered ring .

Physical And Chemical Properties Analysis

“1-(2-Methylcyclohexyl)piperazine” is a solid compound . Its molecular weight is 255.23 .

Wissenschaftliche Forschungsanwendungen

Antidepressant Research

The piperazine nucleus is a common feature in many antidepressant drugs. “1-(2-Methylcyclohexyl)piperazine” could be investigated for its potential antidepressant effects due to its structural similarity to compounds like amoxapine . Research in this area could focus on the synthesis of derivatives and their pharmacological evaluation in animal models.

Antipsychotic Agent Development

Similar to its role in antidepressants, the piperazine core is also found in antipsychotic medications. The compound could serve as a starting point for the development of new antipsychotic agents, potentially offering benefits in terms of efficacy and side-effect profiles .

Antihistamine Synthesis

Piperazine derivatives are known for their antihistamine properties. “1-(2-Methylcyclohexyl)piperazine” can be used to synthesize new antihistamines, which could be tested for their effectiveness in treating allergic reactions and their potential for causing less drowsiness .

Antifungal Applications

Given that piperazine structures are present in antifungal drugs like itraconazole, “1-(2-Methylcyclohexyl)piperazine” could be explored for its antifungal properties. Research could involve the creation of novel compounds and their testing against a range of fungal pathogens .

Antibiotic Research

The piperazine moiety is a component of certain antibiotics. Research into “1-(2-Methylcyclohexyl)piperazine” could include the synthesis of new antibiotics and the assessment of their effectiveness against various bacterial strains .

Chemical Synthesis of Ligands

“1-(2-Methylcyclohexyl)piperazine” can be utilized in the chemical synthesis of ligands for metal complexes. These ligands could be studied for their binding properties and potential applications in catalysis or material science .

Neurochemical Research

This compound could be used in neurochemical research to study its interaction with neurotransmitter systems. It might be particularly interesting to investigate its affinity for serotonin and dopamine receptors and its impact on neurological pathways .

Toxicology and Safety Profiling

Due to its potential use in various pharmaceutical applications, it’s crucial to conduct toxicological studies on “1-(2-Methylcyclohexyl)piperazine”. This would involve determining its safety profile, including LD50, and any acute or chronic toxicity risks .

Wirkmechanismus

Target of Action

1-(2-Methylcyclohexyl)piperazine is a derivative of piperazine . Piperazine and its derivatives are known to target the GABA receptors . These receptors play a crucial role in the nervous system by regulating the transmission of signals in the brain.

Mode of Action

Piperazine, and by extension 1-(2-Methylcyclohexyl)piperazine, acts as a GABA receptor agonist . This means it binds to these receptors and activates them, leading to an increase in the effect of GABA neurotransmitters. This can result in a range of effects, depending on the specific type of GABA receptor targeted and the location of these receptors in the body.

Pharmacokinetics

They are also known to be metabolized by the liver and excreted in the urine

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(2-methylcyclohexyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-10-4-2-3-5-11(10)13-8-6-12-7-9-13/h10-12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJADGWLXSPEIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389913 | |

| Record name | 1-(2-methylcyclohexyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methylcyclohexyl)piperazine | |

CAS RN |

435345-39-4 | |

| Record name | 1-(2-methylcyclohexyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

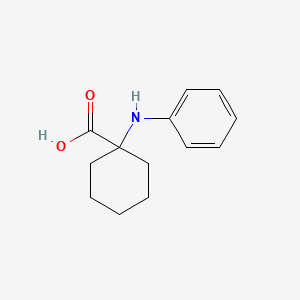

![1-[(4-Methoxyphenyl)amino]cyclopentanecarboxylic acid](/img/structure/B1608221.png)

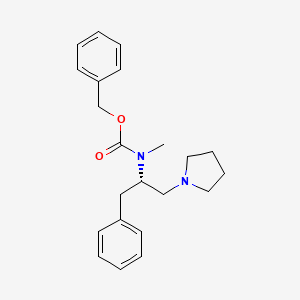

![4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B1608224.png)

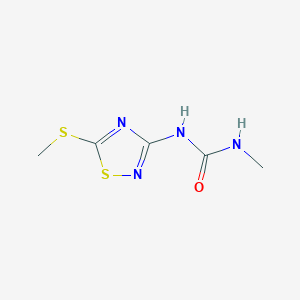

![Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate](/img/structure/B1608239.png)

![Methyl 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanoate](/img/structure/B1608244.png)